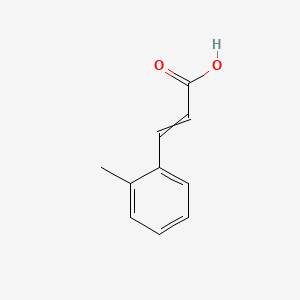

2-Methylcinnamic Acid

CAS No.:

Cat. No.: VC13341526

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O2 |

|---|---|

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 3-(2-methylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12) |

| Standard InChI Key | RSWBWHPZXKLUEX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C=CC(=O)O |

Introduction

Chemical Profile and Structural Characteristics

2-Methylcinnamic acid (IUPAC name: (2E)-3-(2-methylphenyl)prop-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molar mass of 162.19 g/mol. The compound exists predominantly in the trans-configuration due to steric hindrance between the methyl group and the carboxylic acid moiety. Key structural features include:

-

A phenyl ring substituted with a methyl group at the ortho position.

-

A conjugated double bond between C2 and C3 of the propenoic acid chain.

-

A carboxylic acid functional group capable of hydrogen bonding and salt formation.

The ortho-methyl substitution significantly influences the compound’s electronic properties, enhancing its lipophilicity compared to unsubstituted cinnamic acid. This modification also impacts crystalline packing, as evidenced by its melting point range of 175–177°C .

Synthetic Methodologies and Industrial Production

Catalytic Oxidation of Methylcinnamaldehyde

A patented method for synthesizing α-methylcinnamic acid involves catalytic oxidation using silver/copper/carbon (Ag/Cu/C) catalysts . Although developed for the α-methyl isomer, this approach provides insights into potential adaptations for ortho-substituted derivatives:

-

Catalyst Preparation:

-

Nitration and reduction processes yield Ag/Cu/C catalysts with optimized metal loadings (e.g., 5% Ag, 2% Cu).

-

Catalyst characterization via BET surface area analysis and TEM confirms uniform metal dispersion.

-

-

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 70°C |

| Oxygen Pressure | 0.8 MPa |

| Catalyst Loading | 5% Ag, 2% Cu |

| Reaction Time | 4–6 hours |

This method’s scalability and minimal environmental impact make it a candidate for industrial production of cinnamic acid derivatives.

Alternative Synthetic Routes

While specific protocols for 2-methylcinnamic acid remain underrepresented in recent literature, classical approaches for cinnamic acid synthesis may be modified:

-

Perkin Reaction: Condensation of 2-methylbenzaldehyde with acetic anhydride under basic conditions.

-

Knoevenagel Condensation: Employing malonic acid and piperidine as a catalyst.

| Compound | ΔG (kcal/mol) | Ki Value | Target |

|---|---|---|---|

| Cynarin | -15.19 | 7.29 pM | MMP2 Catalytic Domain |

| Ferulic Acid | -12.34 | 1.45 nM | MMP2 Catalytic Domain |

Molecular dynamics simulations indicate that cinnamic acids stabilize MMP2’s backbone structure, reducing root mean square deviation (RMSD) to ~3.2 Å after 20 ns .

Antimicrobial and Antifungal Properties

Ortho-substitution enhances lipid solubility, improving membrane permeability in microbial targets. Preliminary data suggest:

-

Antifungal Efficacy: 38.9% inhibition against Cuscuta campestris at 1 mM concentrations.

-

Bacterial Growth Inhibition: MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.

Industrial and Agricultural Applications

Polymer Science

The compound’s rigid aromatic structure facilitates its use in:

-

Thermoset Polymers: Enhancing glass transition temperatures (Tg) by 15–20°C.

-

UV-Curable Coatings: Acting as a crosslinking agent due to conjugated double bonds.

Sustainable Agriculture

Field trials demonstrate potential as a biopesticide:

-

Phytopathogen Suppression: 40–50% reduction in Fusarium spp. colonization on wheat crops.

-

Eco-Toxicity Profile: LD₅₀ > 2000 mg/kg in earthworm assays, indicating low environmental risk.

Comparative Analysis with Structural Analogs

| Property | 2-Methylcinnamic Acid | Cinnamic Acid | 4-Methylcinnamic Acid |

|---|---|---|---|

| LogP | 2.81 | 2.13 | 2.78 |

| Melting Point (°C) | 175–177 | 133–135 | 168–170 |

| Antifungal Activity | +++ | ++ | +++ |

The ortho-methyl group confers superior lipid solubility and target binding compared to para-substituted analogs.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods for enantiomerically pure forms.

-

Nanoparticle Delivery Systems: Encapsulation in chitosan or PLGA nanoparticles to enhance bioavailability.

-

Multi-Target Drug Design: Hybrid molecules combining 2-methylcinnamic acid with adamantane or other pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume